molecular formula C15H22N2O3 B4072055 N-(4-butoxyphenyl)-N'-isopropylethanediamide

N-(4-butoxyphenyl)-N'-isopropylethanediamide

Cat. No. B4072055
M. Wt: 278.35 g/mol
InChI Key: HJLPJHUYSQWKDY-UHFFFAOYSA-N
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Description

“N-(4-butoxyphenyl)acetamide” is a chemical compound with the molecular formula C12H17NO2 . It’s also known by other names such as “4-Butoxyacetanilide” and "Acetamide, N-(4-butoxyphenyl)-" .


Synthesis Analysis

“N-(4-butoxyphenyl)acetamide” can be synthesized via an SN2 nucleophilic substitution reaction from “N-(4-hydroxyphenyl)acetamide”, “1-bromobutane”, and "sodium hydroxide" . The product obtained from this synthesis is confirmed to be “N-(4-butoxyphenyl)acetamide” as revealed by IR spectra and TLC analysis .


Molecular Structure Analysis

The molecular weight of “N-(4-butoxyphenyl)acetamide” is 207.27 g/mol . The InChIKey of the compound is JYMFGHFNWSMPBP-UHFFFAOYSA-N . The compound crystallizes in a monoclinic system with the space group C2/C .


Chemical Reactions Analysis

The synthesis of “N-(4-butoxyphenyl)acetamide” involves an SN2 nucleophilic substitution reaction . This type of reaction is characterized by a nucleophile attacking one or both sides of the reaction .


Physical And Chemical Properties Analysis

“N-(4-butoxyphenyl)acetamide” has a molecular weight of 207.27 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 5 .

Safety and Hazards

“N-(4-butoxyphenyl)acetamide” is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .

properties

IUPAC Name

N-(4-butoxyphenyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-5-10-20-13-8-6-12(7-9-13)17-15(19)14(18)16-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLPJHUYSQWKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butoxyphenyl)-N'-isopropylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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